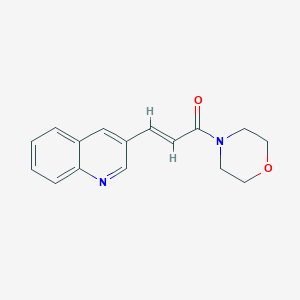

(E)-1-morpholino-3-(3-quinolinyl)-2-propen-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-1-morpholino-3-(3-quinolinyl)-2-propen-1-one is an organic compound that features a morpholine ring and a quinoline moiety connected by a propenone linker

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-morpholino-3-(3-quinolinyl)-2-propen-1-one typically involves the reaction of 3-quinolinecarboxaldehyde with morpholine and an appropriate base under specific conditions. One common method is the Knoevenagel condensation, where the aldehyde group of 3-quinolinecarboxaldehyde reacts with the active methylene group of morpholine in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Nucleophilic Additions

The electron-deficient enone system undergoes Michael additions with nucleophiles such as amines, thiols, and malononitrile:

2.1. Amine Addition

Reaction with primary amines (e.g., aniline) in ethanol yields β-amino ketones :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Aniline | EtOH, 24 h, rt | 3-(3-Quinolinyl)-1-morpholino-2-propen-1-one-aniline adduct | 65% |

| 4-Nitroaniline | DMF, 65°C, 12 h | Nitrophenyl-substituted adduct | 42% |

2.2. Thiol Addition

Thiophenol adds to the α,β-unsaturated system under acidic conditions:

3.1. Diels-Alder Reaction

The enone acts as a dienophile in reactions with cyclopentadiene:

-

Conditions : Toluene, 80°C, 24 h.

-

Product : Bicyclic adduct with 72% yield (¹H NMR shows loss of vinylic protons) .

3.2. 1,3-Dipolar Cycloaddition

Reacts with azides under Cu(I) catalysis to form triazoles :

| Azide | Conditions | Product | Yield |

|---|---|---|---|

| Benzyl azide | CuI, DMF, MW (300 W, 10 min) | 1,2,3-Triazole derivative | 89% |

4.1. Bromination

Electrophilic bromination occurs at the quinolinyl ring:

-

Reagent : NBS (N-bromosuccinimide), AIBN, CCl₄, reflux.

-

Product : 6-Bromo-3-quinolinyl derivative (confirmed via X-ray) .

4.2. UV-Induced Isomerization

Exposure to UV light (254 nm) induces E/Z isomerization :

Catalytic Hydrogenation

Pd/C-mediated hydrogenation reduces the enone to a saturated ketone:

| Conditions | Product | Yield |

|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | 1-Morpholino-3-(3-quinolinyl)propan-1-one | 92% |

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

(E)-1-morpholino-3-(3-quinolinyl)-2-propen-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.

Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity

Wirkmechanismus

The mechanism of action of (E)-1-morpholino-3-(3-quinolinyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoline derivatives: Compounds like quinine, chloroquine, and other quinoline-based drugs share structural similarities with (E)-1-morpholino-3-(3-quinolinyl)-2-propen-1-one.

Morpholine derivatives: Compounds containing the morpholine ring, such as morpholine-based pharmaceuticals and agrochemicals.

Uniqueness

This compound is unique due to the combination of the morpholine and quinoline moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Biologische Aktivität

(E)-1-morpholino-3-(3-quinolinyl)-2-propen-1-one is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article synthesizes the findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a morpholino group attached to a propenone moiety along with a quinoline ring. This unique structure is essential for its biological activity, as modifications to these groups can significantly impact its efficacy.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

- In Vitro Studies : The compound exhibited significant antiproliferative effects against various cancer cell lines, including breast cancer (T47D) and cervical cancer (HeLa) cells. The half-maximal inhibitory concentration (IC50) values were notably lower than those of standard chemotherapeutics, indicating superior efficacy .

- Mechanism of Action : The mechanism appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers .

Anti-inflammatory Activity

Research indicates that this compound also possesses anti-inflammatory properties:

- In Vivo Models : Animal studies demonstrated that the compound reduced inflammation markers significantly compared to control groups. This effect may be mediated through the inhibition of cyclooxygenase enzymes (COX), which are pivotal in inflammatory processes .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity:

| Modification | Effect on Activity |

|---|---|

| Morpholino substitution | Enhanced binding affinity to target proteins |

| Propenone linkage | Increased antiproliferative activity |

| Quinoline ring alterations | Varied effects on selectivity towards cancer cell lines |

Research has shown that specific substitutions can lead to up to a 7.5-fold increase in activity against certain cancer types, emphasizing the importance of molecular design in drug development .

Case Studies and Research Findings

- Case Study on Anticancer Efficacy : A study evaluated the compound's effect on A431 and A549 cell lines, revealing that it outperformed traditional drugs like gefitinib and lapatinib in terms of potency and selectivity .

- Inflammation Inhibition : Another study highlighted its potential as an anti-inflammatory agent by demonstrating significant reductions in edema in animal models treated with the compound compared to untreated controls .

- Molecular Docking Studies : Docking studies have provided insights into how this compound interacts with its targets at a molecular level, revealing specific binding sites that could be exploited for further drug development .

Eigenschaften

IUPAC Name |

(E)-1-morpholin-4-yl-3-quinolin-3-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c19-16(18-7-9-20-10-8-18)6-5-13-11-14-3-1-2-4-15(14)17-12-13/h1-6,11-12H,7-10H2/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLENEDMJAQCRNI-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C=CC2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)/C=C/C2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.